molecular formula C10H20BF3N2O2 B594741 (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt CAS No. 1268340-97-1

(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt

Cat. No. B594741
CAS RN: 1268340-97-1
M. Wt: 268.087
InChI Key: ZMODHXXZBLTZED-UHFFFAOYSA-O
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Description

The compound “(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt” has the CAS Number 1268340-97-1 and a molecular weight of 268.09 . Its linear formula is C10H20BF3N2O2 . The compound is a solid and is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The compound’s IUPAC name is trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide . Its InChI is 1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 . The Canonical SMILES is B-C(=O)OC©©C)(F)(F)F .


Physical And Chemical Properties Analysis

The compound is a solid and is stored in an inert atmosphere at 2-8°C . Its molecular weight is 268.09 g/mol .

Scientific Research Applications

Synthesis of Piperazine-Containing Drugs

The piperazine moiety is a common feature in many pharmaceuticals due to its versatility and the physicochemical properties it imparts to the drug molecules. The compound can serve as a precursor in the synthesis of piperazine-containing drugs, which have been approved by the FDA for various therapeutic uses . Its role can range from acting as a basic and hydrophilic group to optimize pharmacokinetic properties to serving as a scaffold for arranging pharmacophoric groups.

Buchwald-Hartwig Amination

This compound can be utilized in the Buchwald-Hartwig amination process, a powerful method for forming carbon-nitrogen bonds in the synthesis of complex organic molecules. The presence of the piperazinium group and the trifluoroborate moiety makes it a suitable candidate for this type of reaction, facilitating the construction of nitrogen-containing heterocycles .

Proton Exchange Membrane Fuel Cells

In the field of energy, the compound’s structural features could be explored for the development of membrane electrode assemblies in proton exchange membrane fuel cells (PEMFCs). These fuel cells are a promising technology for clean energy conversion, and the compound’s properties might enhance catalyst utilization and operation stability .

Microbial Fuel Cells

The compound could find applications in microbial fuel cells (MFCs), which are bio-electrochemical systems capable of generating electricity while treating wastewater. Its chemical structure could potentially be modified to serve as a mediator or catalyst within the MFC, improving its efficiency and broadening its sensing capabilities .

Magnetoelectric Materials

In materials science, the compound could be investigated for its potential use in the development of multiferroic and magnetoelectric materials. These materials have applications in novel devices due to their ability to exhibit both magnetic and electric properties, which can be coupled and controlled .

Chemical Reactivity and Synthon Construction

Lastly, the compound’s inherent chemical reactivity and suitability as a synthon make it valuable for constructing complex molecular architectures. It can be used to introduce functional groups into target molecules, aiding in the synthesis of a wide range of chemical entities .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMODHXXZBLTZED-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+]1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Boc-piperazin-1-ium-1-yl)methyl]trifluoroborate

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